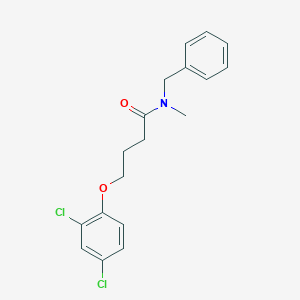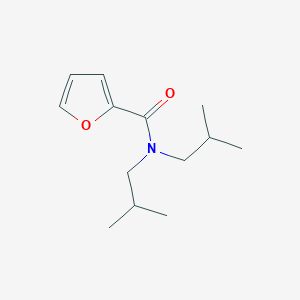
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide, also known as BDCRB, is a synthetic compound that has been extensively studied for its potential use as a herbicide. BDCRB belongs to the family of chloroacetanilide herbicides and is structurally similar to other herbicides such as acetochlor and alachlor. The purpose of
作用機序
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide works by inhibiting the growth of weeds through interference with the biosynthesis of fatty acids. Specifically, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This inhibition leads to a buildup of toxic intermediates that ultimately result in the death of the plant.
Biochemical and Physiological Effects:
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has been shown to have low toxicity to mammals, but it can still have some effects on the body. Studies have shown that exposure to N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide can cause liver damage and alterations in lipid metabolism. However, these effects are generally mild and are not considered to be a significant health risk.
実験室実験の利点と制限
One advantage of using N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has been extensively studied, so there is a wealth of information available on its properties and mechanisms of action. However, one limitation of using N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide in lab experiments is that it is not very soluble in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several potential future directions for research on N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide. One area of interest is the development of new formulations of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide that can improve its efficacy against weeds. Another area of interest is the investigation of the potential health effects of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide on humans and other animals. Finally, there is also potential for the use of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide in other applications beyond herbicides, such as in the production of biofuels or other industrial chemicals.
Conclusion:
In conclusion, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide is a synthetic compound that has been extensively studied for its potential use as a herbicide. It works by inhibiting the growth of weeds through interference with the biosynthesis of fatty acids. N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound. Overall, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide is a promising compound with many potential applications in the field of agriculture and beyond.
合成法
The synthesis of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide involves several steps, including the reaction of benzylamine with 2,4-dichlorophenoxyacetic acid to form the intermediate benzyl 2,4-dichlorophenoxyacetate. The intermediate is then reacted with methylbutyryl chloride to form N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide. The purity of the final product can be improved through recrystallization.
科学的研究の応用
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has been extensively studied for its potential use as a herbicide. It has been found to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has also been shown to have low toxicity to mammals, making it a promising alternative to other herbicides that have been found to be harmful to human health.
特性
製品名 |
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide |
|---|---|
分子式 |
C18H19Cl2NO2 |
分子量 |
352.3 g/mol |
IUPAC名 |
N-benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-21(13-14-6-3-2-4-7-14)18(22)8-5-11-23-17-10-9-15(19)12-16(17)20/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3 |
InChIキー |
YOBFKLWYVRZVGI-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)



![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)





![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)
![5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B262136.png)